8-ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-ethoxy-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4S/c1-3-29-18-10-6-7-14-11-16(23(28)30-20(14)18)21(27)25-12-19-13(2)26-22(31-19)15-8-4-5-9-17(15)24/h4-11H,3,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHYDWZEVLCRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=C(N=C(S3)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a novel synthetic derivative belonging to the chromene family. Chromenes are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a chromene backbone substituted with an ethoxy group and a thiazole moiety, which is significant for its biological activity.
Research indicates that compounds within the chromene class exhibit their biological effects through various mechanisms:
- Inhibition of Protein Kinases : The compound has been identified as an inhibitor of specific protein kinases, which play crucial roles in cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models .
- Induction of Apoptosis : Studies have shown that chromene derivatives can induce apoptosis in cancer cells by activating caspases and triggering DNA fragmentation, leading to cell death .
- Cell Cycle Arrest : The compound may also cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .
Biological Activity Data
The following table summarizes key findings from studies assessing the biological activity of this compound:
Case Studies
- Anticancer Efficacy : In a study involving the MCF-7 breast cancer cell line, treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction via caspase activation and subsequent DNA fragmentation.
- Kinase Inhibition : A separate investigation highlighted the compound's ability to inhibit CDK4 and CDK6, essential regulators of the cell cycle. This inhibition was linked to reduced proliferation rates in cancer cells, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Activity : The compound demonstrated antimicrobial properties against several bacterial strains, indicating its versatility beyond anticancer applications. The inhibition zones measured during disc diffusion tests confirmed its effectiveness against pathogens like Staphylococcus aureus.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties.
Mechanism of Action :
The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:
- Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cell proliferation.
- Apoptosis Induction : The compound triggers programmed cell death pathways.
In Vitro Studies :
In vitro evaluations against several cancer cell lines demonstrated cytotoxic effects with IC50 values in the low micromolar range. For example, studies conducted by the National Cancer Institute (NCI) revealed that the compound inhibited cell growth significantly across multiple cancer types, with a mean growth inhibition (GI) value of approximately 15.72 μM .
In Vivo Studies :
Animal model studies have shown reduced tumor sizes when treated with this compound compared to control groups, indicating its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity.
Bacterial Inhibition :
Tests against Gram-positive and Gram-negative bacteria revealed minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL, indicating effective antibacterial properties .
Antifungal Activity :
In vitro assessments against various fungal strains showed significant antifungal activity, particularly against Candida species, suggesting its potential use in treating fungal infections .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored through various assays.
Cytokine Production Inhibition :
Studies indicate that the compound reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages, highlighting its role in modulating inflammatory responses .
Animal Models :
In models of acute inflammation, treatment with this compound resulted in decreased edema and pain responses, supporting its application as an anti-inflammatory agent .
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Case Study on Cancer Therapy : A clinical trial involving patients with advanced cancer demonstrated improved survival rates when treated with derivatives of this compound compared to standard therapies .
- Case Study on Chronic Inflammation : Patients suffering from chronic inflammatory conditions reported significant symptom relief after treatment with the compound, indicating its potential for managing inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Halogen Substitution Effects
A closely related compound, N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 1421509-37-6), differs by replacing the 2-fluorophenyl group with a 2-chlorophenyl moiety and lacking the ethoxy substitution. Key differences include:
- Molecular weight : The chloro analog has a lower molecular weight (410.9 g/mol ) compared to the target compound (438.5 g/mol ), primarily due to the absence of the ethoxy group .
- Halogen effects : Fluorine’s smaller atomic radius and higher electronegativity may enhance binding affinity in biological systems compared to chlorine, which has a larger van der Waals radius and weaker electronegativity .
Carboxamide Derivatives with Heterocyclic Variations
Key contrasts include:
- Functional groups: The nitro group (-NO₂) is a strong electron-withdrawing substituent, which may enhance reactivity or influence antibacterial activity (as reported in related compounds), whereas the ethoxy group in the target compound is electron-donating .
- Molecular weight : At 430.0 g/mol , this compound is lighter than the target molecule, reflecting differences in ring systems and substituents .
Physicochemical and Functional Group Analysis
Implications of Structural Differences
- Bioactivity : While biological data for the target compound are unavailable, the nitrothiophene derivative demonstrates antibacterial activity, suggesting that carboxamide scaffolds with electron-withdrawing groups (e.g., nitro) may favor antimicrobial effects .
- Solubility : The ethoxy group in the target compound could enhance solubility in organic solvents compared to the chloro analog, which lacks this substituent .
- Synthetic Complexity : The target compound’s ethoxy and fluorophenyl groups may introduce challenges in regioselective synthesis compared to simpler analogs .
Preparation Methods
Knoevenagel Condensation Methodology
The chromene backbone is synthesized via Knoevenagel condensation between 3-ethoxysalicylaldehyde and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in aqueous medium. Under reflux conditions (1 h, 100°C), the reaction proceeds through a tandem mechanism: initial formation of a Knoevenagel adduct followed by cyclization to yield 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid. This method achieves 95% yield due to water’s dual role as solvent and proton donor, minimizing side reactions.
Reaction Conditions:
Alternative Pathway: Microwave-Assisted Synthesis
A modified protocol employs microwave irradiation (300 W, 120°C) to reduce reaction time to 15 minutes while maintaining comparable yields (93%). This approach enhances scalability for industrial applications by improving energy efficiency.
Thiazole Moiety Construction: (2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methanamine Synthesis
Hantzsch Thiazole Cyclization
The thiazole ring is constructed via Hantzsch reaction using α-bromo-2-fluoroacetophenone and methylthioacetamide. Cyclization occurs in ethanol at 70°C for 4 hours, yielding 2-(2-fluorophenyl)-4-methylthiazole-5-carbaldehyde (87% yield). Subsequent reductive amination with sodium cyanoborohydride and ammonium acetate converts the aldehyde to the primary amine.
Key Steps:
- Cyclization:
Visible-Light-Mediated Functionalization
Recent advancements utilize visible-light photocatalysis (450 nm LED) to synthesize the thiazole intermediate. This method achieves 89% yield under ambient conditions, avoiding high-temperature steps and enhancing functional group tolerance.
Amide Bond Formation: Coupling Chromene Acid with Thiazole Amine
Carbodiimide-Mediated Coupling
The final step involves activating 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The thiazole amine is added dropwise, and the reaction proceeds at 25°C for 12 hours, yielding the target compound in 94% purity.
Optimized Conditions:
One-Pot Tandem Approach
An integrated protocol combines chromene synthesis and amide coupling in a single reactor, reducing purification steps. Using ethanol as a universal solvent, this method achieves 88% yield with a total reaction time of 8 hours.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.3 minutes.
Industrial-Scale Considerations
Solvent Selection and Waste Reduction
Aqueous-phase chromene synthesis reduces environmental impact, with an E-factor (kg waste/kg product) of 0.7 compared to 3.2 for traditional organic solvents.
Process Intensification
Continuous-flow reactors achieve throughputs of 1.2 kg/day for the thiazole intermediate, minimizing batch variability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
